2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJSPYOJPRCCZ-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyrroline Intermediates
A scalable route involves the hydrogenation of 2-methylpyrroline using heterogeneous platinum catalysts. Patent WO2008137087A1 details a two-step process:
-
Hydrogenation : 2-Methylpyrroline is reduced in a methanol-ethanol (3:1 v/v) mixture with 5% Pt/C under ambient conditions, achieving >95% conversion.
-
Resolution : The racemic 2-methylpyrrolidine is treated with L-tartaric acid in hot ethanol, inducing crystallization of the (R)-enantiomer tartrate salt (optical purity: ≥98% ee).
Table 1 : Hydrogenation Conditions and Outcomes
Chiral Pool Synthesis from Proline Derivatives
Alternative approaches utilize (R)-proline as a chiral template. The ethanamine side chain is introduced via:
-
Mitsunobu Alkylation : (R)-Proline methyl ester undergoes O-alkylation with 2-bromoethanol under Mitsunobu conditions (DIAD, PPh₃), yielding 2-[(2R)-pyrrolidin-2-yl]ethanol (72% yield).
-
Reductive Amination : The alcohol is oxidized to an aldehyde (Swern oxidation) and condensed with ammonium acetate, followed by NaBH₄ reduction to afford the primary amine.
Critical Insight : Boc protection of the pyrrolidine nitrogen prevents undesired side reactions during alkylation, as demonstrated in glycinamide syntheses.
Resolution and Salt Formation
Diastereomeric Salt Crystallization
Racemic 2-[(2R/S)-pyrrolidin-2-yl]ethan-1-amine is resolved using L-tartaric acid in ethanol-water (4:1). The (R)-enantiomer tartrate precipitates first, with recrystallization improving ee to >99%. Subsequent treatment with HCl gas in dichloromethane converts the free base to the dihydrochloride salt (yield: 89%).
Optimization Note : Solvent polarity significantly impacts crystallization efficiency. Ethanol outperforms isopropanol in reducing co-crystallization of diastereomers.
Palladium-Catalyzed C–N Cross-Coupling
Recent advances employ Pd-catalyzed couplings to construct the ethanamine-pyrrolidine backbone. For example:
-
Buchwald-Hartwig Amination : 2-Bromoethylpyrrolidine reacts with benzophenone imine under Pd(OAc)₂/Xantphos catalysis, followed by acidic hydrolysis to release the primary amine (68% yield).
Table 2 : Catalytic Systems for C–N Bond Formation
| Substrate | Ligand | Base | Yield (%) |
|---|---|---|---|
| 2-Bromoethylpyrrolidine | Xantphos | NaOt-Bu | 68 |
| 2-Iodoethylpyrrolidine | BINAP | Cs₂CO₃ | 75 |
Process Optimization and Scalability
Catalyst Recycling in Hydrogenation
Platinum catalysts (5% Pt/C) are recoverable via filtration, with three reuse cycles maintaining >90% activity. This reduces costs by 40% in large-scale batches.
Solvent Selection for Crystallization
Ethanol-water mixtures (4:1) achieve optimal solubility differentials for tartrate salts, minimizing residual (S)-enantiomer contamination to <0.5%.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (D₂O): δ 3.15 (m, 1H, pyrrolidine-H2), 2.85 (dd, 2H, CH₂NH₂), 1.95–1.45 (m, 6H, pyrrolidine-H3,4,5).
-
HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.
Purity Criteria : >99.5% chemical purity (HPLC), ≥98% ee (chiral HPLC).
Applications in Drug Development
The compound serves as a key intermediate in histamine H₃ receptor ligands (e.g., 2-(6-{2-[(2R)-2-methylpyrrolidin-1-yl]ethyl}-2-naphthyl)-2H-pyridazin-3-one), enhancing blood-brain barrier penetration .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions. Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media oxidizes the pyrrolidine ring, forming a pyrrolidone derivative via insertion of an oxygen atom at the α-position to nitrogen.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 60°C, 6 hours | 2-(2-oxopyrrolidin-1-yl)ethylamine | 72% |
| KMnO₄ (0.1 M) | H₂SO₄, 25°C, 2 hours | Partially oxidized intermediates | 55% |
The stereochemistry of the pyrrolidine ring remains preserved during oxidation due to the rigid bicyclic transition state.
Alkylation Reactions
The primary and secondary amine groups participate in nucleophilic alkylation. Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) yields N-alkylated derivatives.
| Alkylating Agent | Base | Product | Reaction Time |
|---|---|---|---|
| CH₃I | NaHCO₃ | N-Methyl-2-[(2R)-pyrrolidin-2-yl]ethanamine | 4 hours |
| C₂H₅Br | K₂CO₃ | N-Ethyl derivative | 6 hours |
Steric hindrance from the pyrrolidine ring reduces reaction rates compared to linear amines.
Acylation Reactions
Acylation with acetyl chloride (CH₃COCl) or benzoyl chloride (C₆H₅COCl) produces stable amides. Reactions proceed in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger.
| Acylating Agent | Solvent | Product | Purity (HPLC) |
|---|---|---|---|
| CH₃COCl | DCM | Acetylated derivative | 98.5% |
| C₆H₅COCl | THF | Benzoylated derivative | 95.2% |
The reaction exhibits regioselectivity, favoring acylation at the primary amine over the secondary pyrrolidine nitrogen.
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, the compound participates in pH-dependent equilibria. Neutralization with NaOH releases the free base, which can form salts with other acids (e.g., sulfates or citrates) .
| Counterion | pH Range | Solubility (H₂O) |
|---|---|---|
| Cl⁻ | 3–5 | 85 mg/mL |
| SO₄²⁻ | 6–8 | 42 mg/mL |
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the dihydrochloride salt shows:
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Stereochemistry Matters : The (R)-configuration of the target compound contrasts with IDB-001’s (S)-enantiomer, which exhibits distinct binding preferences (acidic residues vs. hydrophobic interactions) .
N-methylation (1946010-82-7) reduces basicity and introduces steric effects, which may limit off-target interactions .
Heterocyclic Replacements : Pyrazole (2411180-15-7) or pyridine (2768326-66-3) substitutions alter hydrogen-bonding capacity and electronic properties, influencing target selectivity .
Biological Activity
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride, also known by its CAS number 1807938-21-1, is a chemical compound with the molecular formula C6H14N2·2ClH. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. The process can be optimized using solvents and catalysts to enhance yield and purity. The compound is usually available in powder form and exhibits stability under normal storage conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate biochemical pathways, leading to various physiological effects. Research indicates that the compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions .
Antitumor Activity
Recent studies have evaluated the antitumor potential of pyrrolidine derivatives, including those containing the pyrrolidinyl group. For instance, a study found that compounds similar to 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine exhibited significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| S2 | MCF7 | 0.78 ± 0.01 |
| S2 | HT29 | 0.92 ± 0.15 |
| S2 | K562 | 47.25 ± 1.24 |
These results suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents .
Neuroprotective Effects
Another area of investigation has been the neuroprotective properties of pyrrolidine derivatives. Studies suggest that compounds like 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine can inhibit apoptotic pathways in neuronal cells, thereby providing protective effects against neurodegenerative conditions. This activity may be linked to the modulation of anti-apoptotic proteins such as Bcl-2 .
Study on Anticancer Efficacy
A notable case study involved a series of synthesized pyrazoline-pyrrolidine hybrids that demonstrated enhanced anticancer activity when compared to their parent compounds. The study highlighted the importance of structural modification in enhancing biological efficacy, paving the way for future drug design strategies involving pyrrolidine derivatives .
Neuroprotective Mechanisms
In another investigation focusing on neuroprotection, researchers observed that certain pyrrolidine-based compounds could significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a potential therapeutic role for these compounds in treating conditions such as Alzheimer's disease .
Q & A
Q. Q: What are the key considerations for optimizing the enantioselective synthesis of 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride?
A:
- Chiral Resolution : Use asymmetric hydrogenation or enzymatic resolution to ensure retention of the (2R)-stereochemistry. Chiral catalysts like Ru-BINAP complexes or immobilized lipases (e.g., Candida antarctica) can achieve >95% enantiomeric excess (ee) .
- Salt Formation : Purify the free base via recrystallization before converting to the dihydrochloride salt using HCl gas in anhydrous ethanol. Monitor pH to avoid over-acidification, which may degrade the pyrrolidine ring .
- Reagents : Employ reducing agents (e.g., NaBH4 or LiAlH4) for imine intermediates, followed by HCl quenching. Avoid aqueous conditions during salt formation to prevent hydrolysis .
Analytical Characterization
Q. Q: Which analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?
A:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid to resolve enantiomers. Detection at 210 nm ensures sensitivity for low-level impurities (<0.1%) .
- NMR Spectroscopy : ¹H and ¹³C NMR in D2O confirm the dihydrochloride salt formation (δ ~2.8–3.2 ppm for NH2+ protons). 2D NOESY detects spatial proximity of the pyrrolidine ring protons to validate the (2R)-configuration .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: 161.12 for the free base; [M+2HCl-H]: 235.04 for the salt) confirms molecular identity .
Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the compound’s interaction with neuronal receptors?
A:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-nicotine for α4β2 nicotinic receptors) in competition binding studies. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
- Functional Assays : Employ FLIPR® Calcium Flux assays in HEK293 cells expressing human receptors. Pre-incubate cells with 1–100 µM compound to measure dose-dependent inhibition .
- Controls : Include enantiomeric controls (2S isomer) to confirm stereospecific activity .
Advanced Mechanistic Studies
Q. Q: What methodologies are recommended for studying the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
A:
- In Vivo Models : Administer 10 mg/kg (i.v. or p.o.) to Sprague-Dawley rats. Collect plasma and brain homogenates at 0.5, 1, 2, 4, and 8 hours. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
- BBB Permeability : Use MDCK-MDR1 monolayers. Apply 10 µM compound to the apical side and measure basolateral accumulation over 2 hours. Calculate Papp values; >5 × 10⁻⁶ cm/s indicates high permeability .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in IC50 values across different receptor subtypes?
A:
- Source Identification :
- Statistical Validation : Perform Grubbs’ test to exclude outliers. Use ANOVA with Tukey post hoc for cross-subtype comparisons .
Isotopic Labeling for Metabolic Studies
Q. Q: What strategies are effective for synthesizing deuterated analogs to track metabolic pathways?
A:
- Deuterium Incorporation : Catalytic deuteration (e.g., Pd/C in D2O/EtOD) at the pyrrolidine C2 position preserves stereochemistry. Confirm ≥98% D-incorporation via ²H NMR .
- Applications : Use LC-HRMS to identify metabolites in microsomal incubations (e.g., human liver microsomes + NADPH). Monitor for demethylation or hydroxylation products .
Stability and Storage
Q. Q: What conditions prevent degradation of the dihydrochloride salt during long-term storage?
A:
- Temperature : Store at -20°C in sealed, argon-flushed vials. Avoid freeze-thaw cycles (>3 cycles reduce purity by 5%) .
- Humidity Control : Use desiccants (silica gel) in vacuum-sealed containers. Water content >0.5% accelerates hydrolysis of the amine group .
Safety and Handling
Q. Q: What are the critical safety protocols for handling this compound in aerosol-generating procedures?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
